4-(1-Hydroxyethyl)benzoic acid
Overview
Description
4-(1-Hydroxyethyl)benzoic acid, also known as 4-HEB, is a compound that is part of the hydroxybenzoic acid family. It is a white, crystalline solid that is soluble in water, alcohol, and ether. 4-HEB is used in a variety of scientific applications, including as a reagent in organic synthesis, a catalyst for chemical reactions, and a component of pharmaceuticals. It has also been studied for its biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
Pharmacokinetics and Metabolism
- Pharmacokinetics Study : Benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl], methyl ester, a derivative of 4-(1-Hydroxyethyl)benzoic acid, has been studied for its pharmacokinetics in rats. This research utilized ultra-high performance liquid chromatography and mass spectrometry to understand the compound's distribution and bioavailability after oral and intravenous administrations, revealing significant insights into its metabolism and potential therapeutic applications (Haoran Xu et al., 2020).
Chemical Synthesis and Characterization
Ionic Liquid Based Composite : A study explored the use of 4-Hydroxy benzoic acid in the synthesis of molecularly imprinted polymers with graphene oxide composites. These composites could effectively remove contaminants like Paraben metabolites, demonstrating the compound's potential in environmental remediation (Ranjita Das et al., 2021).
Biosensor Development : The development of a synthetic biosensor for detecting benzoic acid derivatives in yeast strains has been reported. This sensor, responsive to various carboxylic acids, could have significant implications in microbial engineering and sustainability efforts (Sara Castaño-Cerezo et al., 2020).
Material Science and Nanotechnology
Drug Delivery Systems : Research on complex formation between alpha cyclodextrin and 2-(4-hydroxyphenylazo) benzoic acid, a related compound, in solid and solution forms. This study is crucial for understanding how these complexes can be used in drug delivery systems (G. Dikmen, 2021).
Luminescent Properties of Lanthanide Compounds : Research on lanthanide-based coordination compounds using 4-benzyloxy benzoic acid derivatives highlights the impact of substituents on luminescent properties. This is significant in the development of new materials for lighting and display technologies (S. Sivakumar et al., 2010).
Environmental and Analytical Applications
- Electrochemical Oxidation : A study on the electrochemical oxidation of benzoic acid over boron-doped diamond electrodes provided insights into kinetic modeling, reaction by-products, and ecotoxicity. This research is pivotal for understanding the environmental impact and treatment processes of benzoic acid derivatives (T. Velegraki et al., 2010).
properties
IUPAC Name |
4-(1-hydroxyethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXQIJLWYJGCCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333442 | |
Record name | 4-(1-hydroxyethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Hydroxyethyl)benzoic acid | |
CAS RN |
97364-15-3 | |
Record name | 4-(1-Hydroxyethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097364153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1-hydroxyethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-HYDROXYETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37668KC9FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.